Triethyl 4-phosphonocrotonate (CAS 10236-14-3) is a specialized Horner-Wadsworth-Emmons (HWE) reagent utilized for the direct C4-homologation of aldehydes into conjugated dienoates. Supplied as a predominantly trans-isomeric liquid (typically >90% purity), it serves as a critical building block in the synthesis of complex polyenes, retinoids, and active pharmaceutical ingredients (APIs). Unlike standard C2-extending acetates, this reagent introduces a pre-existing double bond alongside the phosphonate moiety, enabling the rapid assembly of (E,E)-diene systems under mild basic conditions. Its procurement is driven by its ability to maximize step economy, eliminate difficult-to-remove byproducts, and provide superior stereocontrol in late-stage organic synthesis .
Substituting Triethyl 4-phosphonocrotonate with standard Wittig reagents (e.g., triphenylphosphonium crotonyl salts) or sequential C2 HWE reagents severely compromises process efficiency. Wittig alternatives typically yield poor E/Z stereoselectivity (often requiring costly iodine-catalyzed isomerization steps) and generate triphenylphosphine oxide, a notorious byproduct that necessitates solvent-intensive chromatographic removal. Conversely, attempting a sequential C2 extension using a generic substitute like triethyl phosphonoacetate requires three distinct chemical steps (olefination, reduction, re-oxidation) to achieve the same C4 elongation, drastically reducing overall yield and increasing labor. Triethyl 4-phosphonocrotonate circumvents these issues by providing a single-step, highly (E,E)-selective transformation with a water-soluble diethyl phosphate byproduct that is easily removed via standard aqueous workup [1].
In the synthesis of conjugated dienoates, the HWE reaction utilizing Triethyl 4-phosphonocrotonate demonstrates superior thermodynamic control compared to traditional Wittig allylations. Quantitative analysis of crude reaction mixtures shows that Triethyl 4-phosphonocrotonate consistently yields (E,E) to (E,Z) ratios exceeding 92:8, and often up to 95:5, without the need for secondary isomerization. In contrast, standard Wittig reagents frequently produce mixed E/Z ratios (e.g., 60:40), requiring additional processing to isolate the desired trans-isomer [1].
| Evidence Dimension | (E,E) vs (E,Z) Stereoselectivity Ratio |
| Target Compound Data | 92:8 to 95:5 (E,E:E,Z) ratio |
| Comparator Or Baseline | Standard Wittig allylation (~60:40 E/Z ratio) |
| Quantified Difference | >30% improvement in desired (E,E) isomer yield prior to purification |
| Conditions | Mild base (e.g., LiOH or LHMDS) in THF at room temperature |
High intrinsic stereoselectivity eliminates the need for downstream isomerization steps and complex chromatographic separations, directly lowering manufacturing costs.
A major procurement advantage of Triethyl 4-phosphonocrotonate over its triphenylphosphonium (Wittig) counterparts is the physicochemical nature of its reaction byproduct. The HWE reaction generates diethyl phosphate, a highly water-soluble compound that is quantitatively removed (>99%) via a simple aqueous wash. In contrast, Wittig reactions produce triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from organic products, often requiring multiple crystallization or chromatography steps that can reduce the isolated yield of the target diene by 10-20%[1].
| Evidence Dimension | Byproduct aqueous solubility and removal efficiency |
| Target Compound Data | Diethyl phosphate (Water-soluble, removed via 1-2 aqueous washes) |
| Comparator Or Baseline | Triphenylphosphine oxide (TPPO) (Lipophilic, requires chromatography/crystallization) |
| Quantified Difference | Eliminates 1-2 purification steps; prevents 10-20% yield loss associated with TPPO removal |
| Conditions | Standard aqueous biphasic workup post-olefination |
Streamlining downstream purification is critical for process scale-up, reducing solvent consumption and operator time.
For the synthesis of extended polyenes or specific API intermediates (such as phospholipase A2 inhibitors), Triethyl 4-phosphonocrotonate enables a direct one-step C4 homologation. When compared to a sequential C2 extension strategy using triethyl phosphonoacetate—which requires olefination, ester reduction to an alcohol, oxidation to an aldehyde, and a second olefination—the use of the C4 reagent reduces the synthetic sequence by three steps. This direct approach not only accelerates the workflow but can increase the overall isolated yield of the extended fragment by >40% by avoiding intermediate losses[1].
| Evidence Dimension | Synthetic steps for C4 elongation |
| Target Compound Data | 1 step (Direct C4 HWE olefination) |
| Comparator Or Baseline | 4 steps (Sequential C2 extensions using triethyl phosphonoacetate) |
| Quantified Difference | 75% reduction in step count; >40% improvement in overall fragment yield |
| Conditions | Synthesis of conjugated dienoate intermediates from aldehydes |
Drastically reduces reagent costs, labor, and time in complex API and natural product synthesis.
Triethyl 4-phosphonocrotonate is highly effective under mild basic conditions (e.g., using LiOH, DBU, or LHMDS at low temperatures), making it ideal for late-stage functionalization of complex, epimerization-prone aldehydes. In the total synthesis of complex targets like pteridic acids or aplyronine A analogues, HWE homologation with this reagent proceeds smoothly, delivering the alpha,beta-unsaturated esters in high yields (e.g., 60-75% over complex cascades) without degrading sensitive stereocenters. Harsher ylides or less reactive phosphonates often require stronger bases (like NaH) that can cause beta-elimination or epimerization in fragile substrates [1].
| Evidence Dimension | Yield on base-sensitive complex aldehydes |
| Target Compound Data | 60-75% yield using mild bases (LiOH, LHMDS) |
| Comparator Or Baseline | Significant degradation/epimerization with harsh bases (NaH) required for less reactive analogs |
| Quantified Difference | Preservation of stereointegrity and viable >60% yield on fragile intermediates |
| Conditions | -78 °C to room temperature in THF |
Essential for late-stage functionalization of fragile intermediates where substrate degradation would result in catastrophic value loss.
Triethyl 4-phosphonocrotonate is utilized to elongate carbon chains by four atoms in a single step during the synthesis of polyfluoro ketone inhibitors targeting human GIVA cPLA2 and GVIA iPLA2. Its high E-selectivity and compatibility with mild conditions ensure the structural integrity of the aliphatic chains necessary for optimal enzyme pocket binding [1].
In the synthesis of complex natural products such as aplyronine A analogues and pteridic acids, this reagent is prioritized for late-stage C4 homologation. Its ability to undergo HWE olefination using mild bases like LHMDS or LiOH prevents the epimerization of adjacent chiral centers, which is a critical failure point when using harsher Wittig reagents [2].
The compound serves as a highly efficient building block for the industrial synthesis of conjugated polyenes, including retinoids and carotenoid derivatives. By enabling a direct one-step diene formation with >90% (E,E)-selectivity, it eliminates the need for sequential C2 extensions and costly downstream photo-isomerization steps, directly improving the process mass intensity (PMI) of the manufacturing route [3].
Irritant